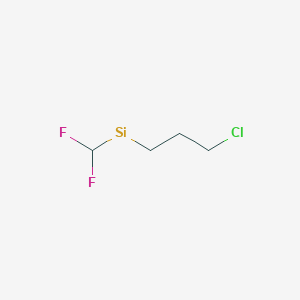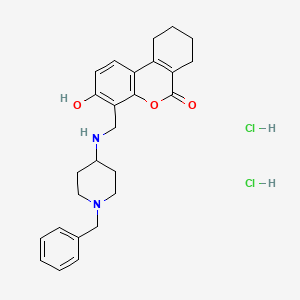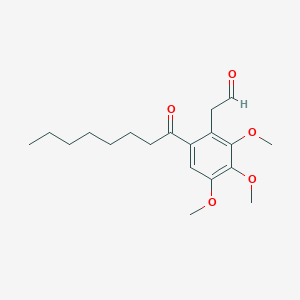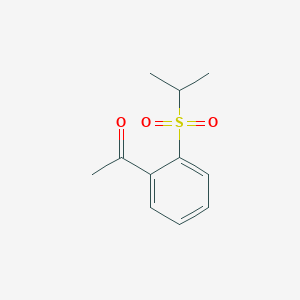![molecular formula C25H18ClN3O3 B15173880 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the chloro and hydroxy groups via halogenation and hydroxylation reactions.
- Attachment of the biphenyl and pyrazolyl groups through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts and reagents.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice.
- Implementation of purification techniques, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the quinolinone core to quinoline.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinolinone derivatives with carbonyl groups.
- Reduction may yield quinoline derivatives.
- Substitution may yield various functionalized quinolinone derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
相似化合物的比较
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups but different core structures.
Pyrazole Derivatives: Compounds with pyrazole groups but different core structures.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and aromatic rings may result in unique interactions with biological targets and distinct reactivity in chemical reactions.
属性
分子式 |
C25H18ClN3O3 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC 名称 |
7-chloro-4-hydroxy-6-[4-(3-methoxyphenyl)phenyl]-3-pyrazol-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18ClN3O3/c1-32-18-5-2-4-17(12-18)15-6-8-16(9-7-15)19-13-20-22(14-21(19)26)28-25(31)23(24(20)30)29-11-3-10-27-29/h2-14H,1H3,(H2,28,30,31) |
InChI 键 |
ABBVSFUWVVFXEX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=C(C(=O)N4)N5C=CC=N5)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)



![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)


![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)

![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
